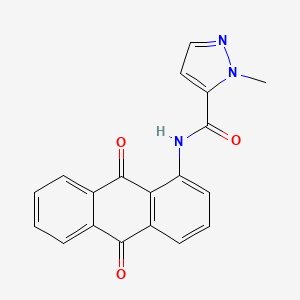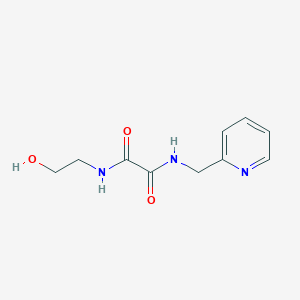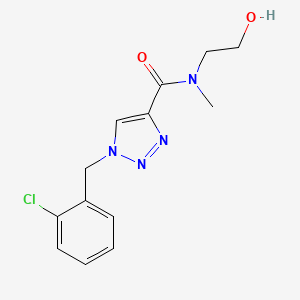
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPTA is a synthetic peptide that was first synthesized in 1996 by researchers at the University of California, San Francisco. Since its discovery, DAPTA has been used in a variety of scientific applications, including drug discovery, molecular biology, and immunology.
Wirkmechanismus
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide works by binding to the CD4 receptor on the surface of cells, preventing the entry of HIV into the cell. The CD4 receptor is the primary receptor used by HIV to enter cells, making it an attractive target for antiretroviral drugs. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to be highly effective at blocking the entry of HIV into cells, making it a promising candidate for the development of new HIV treatments.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its antiretroviral properties, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide binds specifically to the CD4 receptor, making it a highly targeted molecule. This specificity makes N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide an attractive candidate for the development of new antiretroviral drugs. However, the synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
Zukünftige Richtungen
There are many potential future directions for the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide in scientific research. One potential application is in the development of new antiretroviral drugs for the treatment of HIV. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to be highly effective at blocking the entry of HIV into cells, making it a promising candidate for the development of new HIV treatments. Another potential application is in the treatment of autoimmune diseases. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Overall, the potential applications of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide in scientific research are vast, and further research is needed to fully explore its potential.
Synthesemethoden
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide is synthesized using solid-phase peptide synthesis (SPPS), a technique commonly used to create peptides and small proteins. The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the stepwise addition of amino acids to a solid support, which is then chemically modified to create the final peptide. The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including drug discovery, molecular biology, and immunology. One of the primary applications of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide is in the development of antiretroviral drugs for the treatment of HIV. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the entry of HIV into cells, making it a promising candidate for the development of new HIV treatments.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c1-22-15(9-10-20-22)19(25)21-14-8-4-7-13-16(14)18(24)12-6-3-2-5-11(12)17(13)23/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMESAMRLYKACAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4962023.png)
![(1-benzothien-2-ylmethyl){[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4962034.png)
![5-(4-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962038.png)
![methyl 4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4962039.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B4962055.png)
![4-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4962066.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4962079.png)
![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4962087.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)

![5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4962115.png)